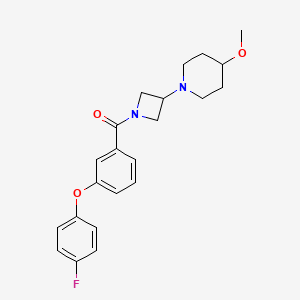

(3-(4-Fluorophenoxy)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(4-Fluorophenoxy)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Cancer Research and Apoptosis Induction

Apoptosis Induction: KSK05104 triggers apoptosis in human colon cancer cells (HT-29 and HCT-116). It leads to the externalization of Annexin V-targeted phosphatidylserine residues, indicating programmed cell death. The activation of caspase-8, -9, and -3, along with cleavage of poly (ADP ribose) polymerase-1 (PARP-1), contributes to this apoptotic process .

Mitochondrial Dysfunction: KSK05104 damages mitochondria, leading to the release of cytochrome c (Cyt c), apoptosis-inducing factor (AIF), and endonuclease G (Endo G). These events play a crucial role in both caspase-dependent and -independent apoptotic cell death .

Inhibition of IKKβ (IκB Kinase β)

KSK05104 exhibits potent, selective, and metabolically stable inhibitory activity against IKKβ. This enzyme is involved in the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which plays a critical role in cell survival, inflammation, and cancer progression . By inhibiting IKKβ, KSK05104 blunts the antiapoptotic function of NF-κB, potentially limiting cancer cell growth .

Medicinal Chemistry and Drug Development

KSK05104’s unique chemical structure makes it an interesting candidate for further drug development. Researchers are exploring modifications to enhance its pharmacokinetics, stability, and specificity. Its potential as an anticancer agent warrants further investigation .

Other Potential Applications

While the primary focus has been on cancer research, KSK05104’s properties may extend to other areas, such as inflammation modulation, neuroprotection, or metabolic disorders. However, these applications require additional studies to establish their efficacy .

Propriétés

IUPAC Name |

[3-(4-fluorophenoxy)phenyl]-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O3/c1-27-19-9-11-24(12-10-19)18-14-25(15-18)22(26)16-3-2-4-21(13-16)28-20-7-5-17(23)6-8-20/h2-8,13,18-19H,9-12,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDWVKUEMIAVQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(4-Fluorophenoxy)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide](/img/structure/B2729433.png)

![Methyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2729438.png)

![[2-(2-Methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2729441.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2729442.png)

![2-[(2R,4S)-4-Methoxypyrrolidin-2-yl]ethanol;hydrochloride](/img/structure/B2729445.png)

![4-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2729450.png)

![1-(4-Chlorobenzoyl)-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2729453.png)